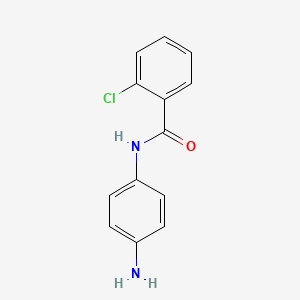

N-(4-氨基苯基)-2-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

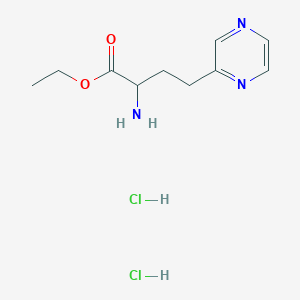

N-(4-aminophenyl)-2-chlorobenzamide is a chemical compound. It is similar to N-(4-aminophenyl)-4-methylbenzenesulfonamide, which is a sulfonamide derivative . The molecular formula of N-(4-aminophenyl)-2-chlorobenzamide is C13H12N2O .

Synthesis Analysis

The synthesis of N-(4-aminophenyl)-2-chlorobenzamide involves several steps. One method involves the reaction of SOCl2 under reflux conditions for 2-3 hours, followed by the reaction with p-nitroaniline in dry DCM at room temperature for 24 hours. The resulting compound is then reduced using H2 and Pd/C in ethanol for 30 minutes .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile (AP-PhCN), has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

The chemical reactions involving N-(4-aminophenyl)-2-chlorobenzamide are complex and involve multiple steps. For example, the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions involves both one-pot (OP) and post-synthetic modification (PSM) methods .科学研究应用

- Tetra (4-aminophenyl) porphyrin (TAP) , a derivative of 4-Aminobenzoyl chloride, has been studied in the context of reduced graphene oxide (rGO)-based FETs . Researchers have explored how TAP influences rGO’s electronic properties and carrier mobility . The p-type doping effect observed in TAP-rGO systems enhances the transistor’s performance, making it suitable for ultrasensitive biochemical and clinical assays.

- Tris (4-aminophenyl)amine , another compound related to 4-Aminobenzoyl chloride, exhibits remarkably high nonlinear optical properties . Its symmetric structure makes it an attractive probe for fluorescence-based applications .

- 4-Aminophenyl ether (not directly derived from 4-Aminobenzoyl chloride but related) finds applications in cell analysis methods and cell and gene therapy solutions . Researchers use it to study cellular processes and develop therapeutic strategies .

Electrochemistry and Field Effect Transistors (FETs)

Nonlinear Optical Properties

Cell Analysis and Gene Therapy

作用机制

Target of Action

N-(4-aminophenyl)-2-chlorobenzamide is a complex organic compound. Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

Related compounds have been shown to disrupt microbial cell membranes and interfere with intracellular processes . This suggests that N-(4-aminophenyl)-2-chlorobenzamide may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Based on its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.

Result of Action

Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell membranes, inhibition of essential intracellular processes, and ultimately, cell death.

属性

IUPAC Name |

N-(4-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTPGONCZMIVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)